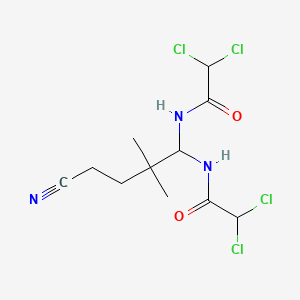
N,N'-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) is a complex organic compound characterized by its unique structure, which includes cyano and dichloroacetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) typically involves multiple steps. One common method includes the reaction of 4-cyano-2,2-dimethylbutane with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichloroacetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to replace the dichloroacetamide groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) exerts its effects involves its interaction with specific molecular targets. The cyano and dichloroacetamide groups can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbutane: A related compound with a similar backbone but lacking the cyano and dichloroacetamide groups.
2,3-Dimethylbutane: Another isomer with different branching.
Neopentane: A simpler alkane with a similar structure.
Uniqueness
N,N’-(4-Cyano-2,2-dimethylbutane-1,1-diyl)bis(2,2-dichloroacetamide) is unique due to the presence of both cyano and dichloroacetamide groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are required.
Properties
CAS No. |
58084-98-3 |
|---|---|
Molecular Formula |
C11H15Cl4N3O2 |
Molecular Weight |
363.1 g/mol |
IUPAC Name |
2,2-dichloro-N-[4-cyano-1-[(2,2-dichloroacetyl)amino]-2,2-dimethylbutyl]acetamide |
InChI |
InChI=1S/C11H15Cl4N3O2/c1-11(2,4-3-5-16)10(17-8(19)6(12)13)18-9(20)7(14)15/h6-7,10H,3-4H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
JCCBQLZBMZWIKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC#N)C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















